Cas no 13161-79-0 (7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl-)
7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl-
- 6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one
- noracronycine
- 6-desmethoxyacronycine
- 6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-pyrano[2,3-c]acridin-7-on
- 6-hydroxy-3,3,12-trimethyl-3,12-dihydro-pyrano[2,3-c]acridin-7-one
- AC1NSZ69
- CHEMBL509922
- NCI60_000082
- noracronine
- NSC103005
- SureCN7475179
- 3,3,12-Trimethyl-6-hydroxy-3H-pyrano[2,3-c]acridine-7(12H)-one
- 3,12-Dihydro-6-hydroxy-3,3,12-trimethyl-7H-pyrano[2,3-c]acridin-7-one
- 13161-79-0
- 3,12-Dihydro-6-hydroxy-3,3,12-trimethyl-7H-pyrano(2,3-c)acridin-7- -one
- NSC-103005
- 6-NORACRONINE
- DTXSID50157139
- 6-hydroxy-3,3,12-trimethyl-3,12-dihydro-7h-pyrano[2,3-c]acridin-7-one
- NSC 103005
- SCHEMBL7475179
- 3,12-Dihydro-6-hydroxy-3,3,12-trimethyl-7H-pyrano(2,3-c)acridin-7-one
- 7H-Pyrano(2,3-c)acridin-7-one, 3,12-dihydro-6-hydroxy-3,3,12-trimethyl-
- 6-hydroxy-3,3,12-trimethyl-pyrano[2,3-c]acridin-7-one
- UNII-O4TQA37UF4
- NORACRONYCIN
- O4TQA37UF4
- O-DEMETHYLACRONYCINE
- CHEBI:201861
- 6-NORACRONYCINE
-
- Inchi: 1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3
- InChI Key: CBXBWBNEFPNSDO-UHFFFAOYSA-N
- SMILES: O1C2C=C(C3C(C4C=CC=CC=4N(C)C=3C=2C=CC1(C)C)=O)O
Computed Properties
- Exact Mass: 307.12091
- Monoisotopic Mass: 307.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.77
- LogP: 3.58150
7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | NAA16179-1 mg |
Noracronycine |
13161-79-0 | 1mg |
$320.00 | 2023-01-03 | ||
| Biosynth | NAA16179-5 mg |
Noracronycine |
13161-79-0 | 5mg |
$1,040.00 | 2023-01-03 | ||
| Biosynth | NAA16179-10 mg |
Noracronycine |
13161-79-0 | 10mg |
$1,664.00 | 2023-01-03 | ||
| Biosynth | NAA16179-25 mg |
Noracronycine |
13161-79-0 | 25mg |
$3,120.00 | 2023-01-03 | ||
| Biosynth | NAA16179-50 mg |
Noracronycine |
13161-79-0 | 50mg |
$4,992.00 | 2023-01-03 | ||
| BioAustralis | BIA-N1949-1 mg |
Noracronycine |
13161-79-0 | >95%byHPLC | 1mg |
$233.00 | 2023-08-01 | |
| BioAustralis | BIA-N1949-5 mg |
Noracronycine |
13161-79-0 | >95%byHPLC | 5mg |
$816.00 | 2023-08-01 | |
| BioAustralis | BIA-N1949-1mg |
Noracronycine |
13161-79-0 | >95% by HPLC | 1mg |
$255.00 | 2025-08-07 | |
| BioAustralis | BIA-N1949-5mg |
Noracronycine |
13161-79-0 | >95% by HPLC | 5mg |
$895.00 | 2025-08-07 | |
| 1PlusChem | 1P00AJMW-1mg |
noracronycine |
13161-79-0 | ≥95% | 1mg |
$262.00 | 2023-12-22 |
7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl- Related Literature
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1. Reaction of noracronycine and 1-hydroxy-3-methoxy-10-methylacridone with alkyl- and aryl-lithiums: formation of quinone methidesCatherine Jolivet,Christian Rivalle,Emile Bisagni J. Chem. Soc. Perkin Trans. 1 1995 511
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M. F. Grundon Nat. Prod. Rep. 1985 2 393
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3. Reaction of ortho-lithiated protected anilines with o-hydroxycarbonyl compounds: formation of quino- and pyranoquino-acridinesCatherine Jolivet,Christian Rivalle,Christiane Huel,Emile Bisagni J. Chem. Soc. Perkin Trans. 1 1995 2333
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M. F. Grundon Nat. Prod. Rep. 1988 5 293
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5. Acridone alkaloids. Part 9. Chemical constituents of Glycosmis citrifolia(Willd.) Lindl. Structures of novel linear pyranoacridones, furoacridones, and other new acridone alkaloidsTian-Shung Wu,Hiroshi Furukawa,Chang-Sheng Kuoh,Kuo-Shih Hsu J. Chem. Soc. Perkin Trans. 1 1983 1681
Additional information on 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl-
Professional Introduction to Compound with CAS No. 13161-79-0 and Product Name: 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl
The compound with the CAS number 13161-79-0 and the product name 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the acridine family, which has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry. The structural complexity of this molecule, characterized by a fused pyranopyridoacridine core, makes it a promising candidate for further exploration in drug discovery and therapeutic development.
In recent years, the study of 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl has been influenced by cutting-edge research in molecular biology and pharmacology. The hydroxyl and methyl substituents in its structure contribute to its unique chemical properties, enabling interactions with biological targets that could lead to novel therapeutic effects. Specifically, the presence of a hydroxyl group at the 6-position enhances its solubility and bioavailability, making it more suitable for formulation into pharmaceutical products.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with cancer and inflammation. Recent studies have demonstrated that acridine derivatives can exhibit potent antitumor activity by interfering with DNA replication and transcription processes in cancer cells. The 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl structure has shown promise in preclinical trials as a kinase inhibitor, particularly targeting enzymes involved in cell proliferation and survival. This has opened up new avenues for developing targeted therapies that could improve patient outcomes.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the complex fused ring system. These techniques not only enhance the efficiency of synthesis but also allow for modifications that can fine-tune the biological activity of the molecule.
From a pharmacological perspective, the 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl scaffold offers several advantages over simpler acridine derivatives. The trimethyl groups at the 3-position and 12-position provide steric hindrance that can improve binding affinity to biological targets while minimizing off-target effects. Additionally, the pyranopyridoacridine core enhances stability against metabolic degradation, ensuring longer half-life in vivo.
The compound's potential therapeutic applications extend beyond oncology. Emerging research suggests that it may also have anti-inflammatory properties by inhibiting key inflammatory cytokines and enzymes. This dual functionality makes it an attractive candidate for developing combination therapies that address both cancer and inflammatory conditions simultaneously. Such an approach could offer significant benefits for patients suffering from chronic inflammatory diseases or cancer-related inflammation.
In terms of drug development pipelines, 7H-Pyrano[2,3-c]acridin-7-one,3,12-dihydro-6-hydroxy-3,3,12-trimethyl is being evaluated in several clinical trials aimed at identifying novel biomarkers and validating its efficacy in human subjects. The compound's unique structural features have allowed researchers to design targeted delivery systems that enhance its bioavailability and reduce systemic toxicity. Nanoparticle formulations and prodrug strategies are being explored to optimize its pharmacokinetic profile.
The future of this compound lies in its integration into next-generation drug discovery platforms. Advances in computational chemistry and artificial intelligence are enabling researchers to predict binding affinities and optimize molecular structures more efficiently than ever before. By leveraging these technologies alongside traditional experimental approaches, 7H-Pyrano[2,3-c]acridin-7-one, with its distinct chemical properties, is poised to play a pivotal role in developing innovative therapeutic solutions.
In conclusion, 13161-79-0 represents a significant milestone in pharmaceutical chemistry due to its complex structure, versatile biological activities, and potential clinical applications. The ongoing research into this compound underscores the importance of heterocyclic chemistry in addressing global health challenges. As scientific understanding continues to evolve, 7H-Pyrano[2,3-c]acridin, with its hydroxyl,methyl,and trimethyl substituents, will undoubtedly remain at the forefront of drug discovery efforts aimed at improving human health.
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